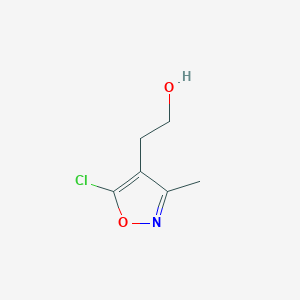
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen and a nitrogen atom in its ring structure. The presence of chlorine and methyl groups in the isoxazole ring of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol imparts unique chemical and biological properties to this compound.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol involves its binding to the glycine receptor and blocking its function. This results in a reduction in inhibitory neurotransmission and an increase in neuronal excitability. The specific binding site of this compound on the glycine receptor has been identified as the strychnine-sensitive site, which is located at the interface between the alpha and beta subunits of the receptor.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can block the glycine-induced chloride current in cultured neurons and recombinant glycine receptors. In vivo studies have demonstrated that systemic administration of this compound can induce convulsions and increase locomotor activity in mice, indicating its pro-convulsant and stimulant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol in lab experiments include its high potency and selectivity for the glycine receptor, which allows for precise modulation of inhibitory neurotransmission. This compound also has a relatively simple chemical structure, which facilitates its synthesis and modification for structure-activity relationship studies. However, the limitations of using this compound include its pro-convulsant and stimulant effects, which can complicate the interpretation of experimental results. Moreover, the glycine receptor is widely expressed in the central nervous system, and its blockade by 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol can have widespread effects on neuronal function and behavior.
Direcciones Futuras
There are several future directions for research on 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol and its derivatives. One direction is to investigate the structure-activity relationship of this compound and identify more potent and selective glycine receptor antagonists. Another direction is to explore the therapeutic potential of glycine receptor antagonists for the treatment of neurological and psychiatric disorders, such as epilepsy, schizophrenia, and anxiety. Additionally, the development of novel drug delivery systems and formulations for glycine receptor antagonists may enhance their efficacy and reduce their side effects.
Métodos De Síntesis
The synthesis of 2-(5-Chloro-3-methylisoxazol-4-yl)ethanol involves the reaction of 5-chloro-3-methylisoxazole with ethylene oxide in the presence of a catalyst such as potassium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom by the ethoxy group, followed by ring opening of the isoxazole ring and subsequent formation of the desired product.
Aplicaciones Científicas De Investigación
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol has been used in various scientific research applications, primarily in the field of neuroscience. This compound has been found to act as a selective antagonist of the glycine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. The glycine receptor plays a crucial role in inhibitory neurotransmission by mediating the influx of chloride ions into neurons, thereby hyperpolarizing the cell membrane and reducing neuronal excitability.
Propiedades
Número CAS |
103245-33-6 |
|---|---|
Nombre del producto |
2-(5-Chloro-3-methylisoxazol-4-yl)ethanol |
Fórmula molecular |
C6H8ClNO2 |
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
2-(5-chloro-3-methyl-1,2-oxazol-4-yl)ethanol |
InChI |
InChI=1S/C6H8ClNO2/c1-4-5(2-3-9)6(7)10-8-4/h9H,2-3H2,1H3 |
Clave InChI |
TXOMJVYXQHOKRH-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=C1CCO)Cl |
SMILES canónico |
CC1=NOC(=C1CCO)Cl |
Sinónimos |
4-Isoxazoleethanol,5-chloro-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
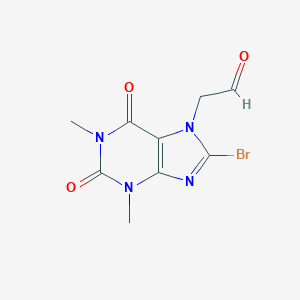
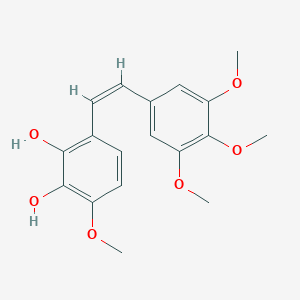
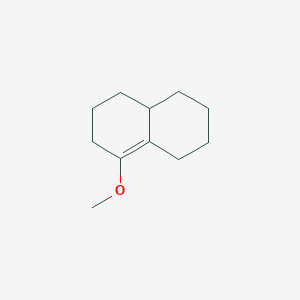
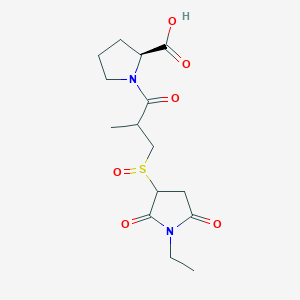
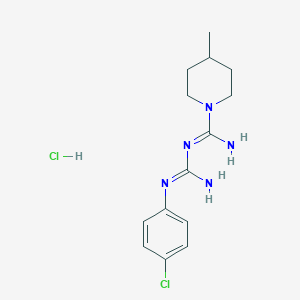
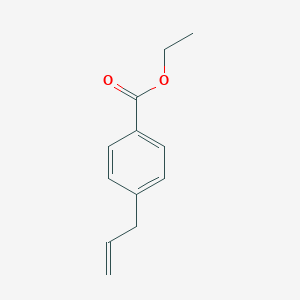
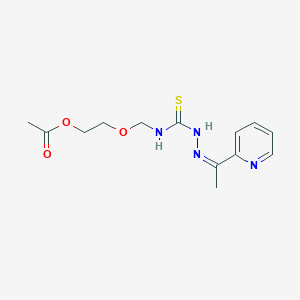
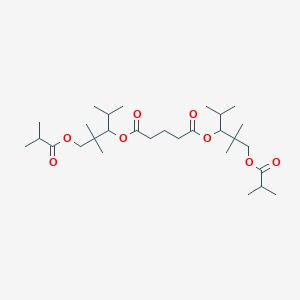
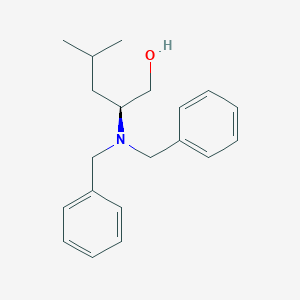
![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)
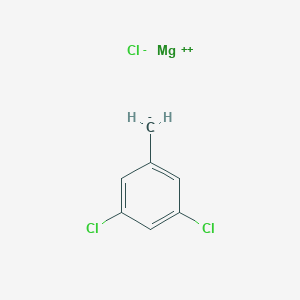
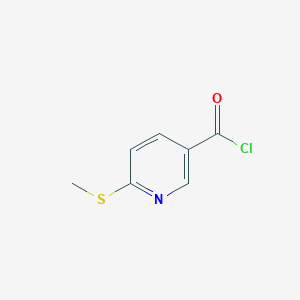
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)